molecular formula C27H27NO4 B2939337 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid CAS No. 1702745-50-3

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid

Cat. No.: B2939337
CAS No.: 1702745-50-3
M. Wt: 429.516
InChI Key: UTXLNEMJEMLCKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine. The compound features a 2,4,6-trimethylphenyl (mesityl) substituent on the β-carbon of the propanoic acid backbone, which confers significant steric bulk and lipophilicity.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,4,6-trimethylphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-16-12-17(2)23(18(3)13-16)14-25(26(29)30)28-27(31)32-15-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-13,24-25H,14-15H2,1-3H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTXLNEMJEMLCKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid, commonly referred to as Fmoc-TMPA (Fluorenylmethoxycarbonyl-2-amino-3-(2,4,6-trimethylphenyl)propanoic acid), is a synthetic compound with notable applications in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Fmoc-TMPA has a complex structure characterized by a fluorenylmethoxycarbonyl (Fmoc) protecting group and a propanoic acid backbone. The molecular formula is C25H29NO4C_{25}H_{29}NO_{4}, and it has a molecular weight of 419.51 g/mol. The presence of the Fmoc group is significant for its stability and utility in peptide synthesis.

Biological Activity Overview

Fmoc-TMPA exhibits several biological activities that make it a compound of interest in pharmacological research:

1. Antitumor Activity

Compounds containing fluorene structures have been documented to possess anticancer properties. Fmoc-TMPA has shown potential in inhibiting the growth of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, which can be crucial for developing therapeutics targeting metabolic pathways. Preliminary studies suggest that similar compounds may interact with enzymes involved in cancer metabolism .

3. Anti-inflammatory Effects

Research indicates that Fmoc-TMPA may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways. This could open avenues for its use in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activity of Fmoc-TMPA and related compounds:

Case Study 1: Anticancer Activity

In a study examining the effects of Fmoc-TMPA on human breast cancer cells (MCF-7), the compound demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Enzyme Interaction

A biochemical assay evaluated the inhibitory effects of Fmoc-TMPA on carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. The results indicated a competitive inhibition pattern, suggesting that Fmoc-TMPA could serve as a lead compound for developing enzyme inhibitors .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntitumorInduces apoptosis in cancer cells
Enzyme InhibitionCompetes with substrates for enzyme binding
Anti-inflammatoryModulates inflammatory cytokine production

Comparison with Similar Compounds

Methyl-Substituted Phenyl Derivatives

  • 2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(o-tolyl)propanoic acid (CAS: 211637-75-1): Structure: Contains a single methyl group at the ortho position of the phenyl ring. Properties: Reduced steric hindrance compared to the 2,4,6-trimethylphenyl variant. Molecular weight: 401.45 g/mol; purity: ≥99.76% (HPLC) . Applications: Used as a building block in peptide synthesis and laboratory chemical manufacturing .
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid (CAS: 959579-81-8): Structure: Fluorine atoms at positions 2, 4, and 5 on the phenyl ring. Properties: Increased electronegativity and altered solubility profile due to fluorine substituents. Molecular weight: 437.39 g/mol . Applications: Potential use in fluorinated peptide analogs for enhanced metabolic stability .

Heterocyclic and Functionalized Derivatives

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid: Structure: Indole ring with a chlorine substituent. Molecular weight: 466.89 g/mol . Applications: Relevant in designing kinase inhibitors or protease-resistant peptides .

Solubility and Reactivity

  • The 2,4,6-trimethylphenyl substituent in the target compound increases hydrophobicity compared to non-methylated or mono-methylated analogs (e.g., o-tolyl derivatives) . This reduces aqueous solubility but improves compatibility with organic solvents in SPPS.
  • Fluorinated derivatives (e.g., 2,4,5-trifluorophenyl) exhibit lower basicity and higher chemical inertness, which can hinder coupling efficiency in peptide synthesis unless optimized conditions are used .

Data Tables

Table 1: Comparative Analysis of Key Analogues

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Applications References
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(2,4,6-trimethylphenyl)propanoic acid 2,4,6-Trimethylphenyl C₂₉H₂₉NO₄ 455.55 ≥95%* Peptide engineering
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 2-Methylphenyl C₂₅H₂₃NO₄ 401.45 99.76% Laboratory chemicals
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4,5-trifluorophenyl)propanoic acid 2,4,5-Trifluorophenyl C₂₄H₁₉F₃NO₄ 437.39 ≥95% Fluorinated peptide analogs
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₀ClNO₄ 466.89 ≥95% Kinase inhibitor design

*Typical purity inferred from analogous compounds .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the α-amino group, enabling selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF). This allows sequential peptide elongation on solid-phase resins. The bulky 2,4,6-trimethylphenyl (Tmp) side chain enhances steric protection, reducing side reactions during coupling. To incorporate the compound, use standard Fmoc-SPPS protocols with activators like HBTU/DIPEA for efficient amide bond formation .

Q. How should researchers handle solubility challenges during purification?

The compound’s hydrophobicity (due to the Tmp group) may require optimized solvent systems. Use gradient elution in reverse-phase HPLC with acetonitrile/water (0.1% TFA) or dissolve in DMSO for LC-MS analysis. For crystallization trials, mix polar (e.g., methanol) and non-polar (e.g., hexane) solvents to induce precipitation .

Q. What safety precautions are critical when working with this compound?

Refer to GHS Category 4 acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid dust formation; store in airtight containers under inert gas (argon) at –20°C. In case of exposure, follow first-aid measures outlined in SDS, including skin washing with soap/water and medical consultation for inhalation .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the coupling efficiency of this compound in peptide chains?

Microwave irradiation (50–100 W, 50–80°C) reduces coupling time from hours to minutes by enhancing molecular collisions. Use a 1.2–1.5 molar excess of the compound relative to resin-bound peptides. Monitor completion via Kaiser test or FT-IR for free amine detection. Post-coupling, wash with DMF to remove unreacted reagents .

Q. What strategies resolve discrepancies between theoretical and observed mass spectrometry (MS) data?

Observed mass deviations >0.1 Da may indicate incomplete deprotection or side-chain modifications. Perform HR-MS (ESI-TOF) and compare with calculated [M+H]+. For ambiguous peaks, use MS/MS fragmentation to identify adducts (e.g., sodium/potassium) or byproducts like diketopiperazine rings. Cross-validate with NMR (1H, 13C) for structural confirmation .

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

Modify the Tmp group with halogenated (e.g., 2,4,6-trifluorophenyl) or electron-donating (e.g., methoxy) substituents to alter steric/electronic effects. Use computational tools (e.g., DFT) to predict conformational stability. Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions or reductive amination for side-chain variations. Test peptide stability against proteases to assess SAR .

Q. What analytical techniques are optimal for detecting racemization during peptide synthesis?

Use Marfey’s reagent to derivatize hydrolyzed peptide fragments and analyze via HPLC-UV. Chiral GC-MS or circular dichroism (CD) spectroscopy can also detect D/L-amino acid ratios. For real-time monitoring, employ inline ATR-FTIR to track the disappearance of the Fmoc group’s carbonyl stretch (1690 cm⁻¹) .

Data Contradiction Analysis

Q. How to address conflicting NMR data between batch syntheses?

Discrepancies in 1H NMR (e.g., aromatic proton shifts) may arise from residual solvents or diastereomer formation. Purify via preparative HPLC and re-analyze in deuterated DMSO-d6. For stereochemical conflicts, compare NOESY/ROESY data with known crystal structures of analogs. If impurities persist, conduct elemental analysis to confirm stoichiometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.